1-Nitroethylbenzene

Description

BenchChem offers high-quality 1-Nitroethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitroethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

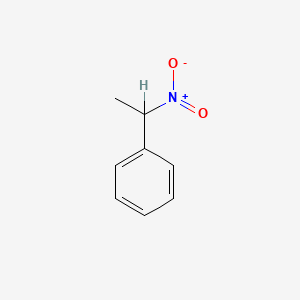

Structure

3D Structure

Properties

IUPAC Name |

1-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOVHPKYFFGKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901767 | |

| Record name | NoName_909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-61-1 | |

| Record name | 1-Nitroethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Nitroethyl)benzene: Synthesis, Properties, and Applications in Drug Development

Introduction

(1-Nitroethyl)benzene, a nitroalkane derivative, is a versatile chemical intermediate of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and potential applications. With a focus on scientific integrity, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical Properties

(1-Nitroethyl)benzene, with the CAS number 7214-61-1, is characterized by the presence of a nitro group attached to the ethyl side chain of a benzene ring.[1] This structure imparts specific chemical and physical properties that are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 7214-61-1 | [1] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | - | - |

| Melting Point | 10 °C | [2] |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Density | 1.113 g/cm³ | [2][3] |

| Flash Point | 93.3 °C | [3] |

| Solubility | Insoluble to very slightly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether. | [4] |

Synthesis of (1-Nitroethyl)benzene

The primary and most well-established method for the synthesis of compounds related to (1-Nitroethyl)benzene is the Henry reaction, also known as the nitroaldol reaction.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde (in this case, benzaldehyde) with a nitroalkane (nitroethane).[5][7] The initial product is a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene, 1-phenyl-2-nitropropene. Subsequent reduction of the double bond would yield (1-Nitroethyl)benzene.

Causality in Experimental Choices:

The choice of a basic catalyst is critical in the Henry reaction.[7] A primary amine like n-butylamine is often employed because it is soluble in the organic reaction medium and its steric hindrance is minimal, facilitating the deprotonation of nitroethane to form a resonance-stabilized anion.[8] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[7] The subsequent dehydration is typically acid-catalyzed, leading to the formation of the more stable conjugated nitroalkene.

Experimental Protocol: Synthesis of 1-Phenyl-2-nitropropene (precursor to (1-Nitroethyl)benzene)

This protocol describes the synthesis of the nitroalkene intermediate, a common precursor.

Materials:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine

-

Anhydrous ethanol

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Round-bottom flask

-

Apparatus for vacuum filtration or rotary evaporation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g) and nitroethane (12 mmol, 0.9 g).[5]

-

Add 50 mL of anhydrous ethanol to the flask.[5]

-

Heat the mixture to reflux with constant stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, allow the reaction mixture to cool to room temperature.[5]

-

If a precipitate of 1-phenyl-2-nitropropene has formed, collect the product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator to induce crystallization or to obtain the crude product as an oil.[5]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Caption: The Henry reaction pathway for the synthesis of 1-phenyl-2-nitropropene.

Chemical Reactivity and Applications in Drug Development

The chemical versatility of (1-Nitroethyl)benzene and its precursors stems primarily from the reactivity of the nitro group. The nitro group can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical compounds.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in a nitroalkene like 1-phenyl-2-nitropropene to a primary amine is a key step in the synthesis of phenethylamine derivatives.[7] This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH), sodium borohydride in the presence of a catalyst like copper(II) chloride, or catalytic hydrogenation with reagents like Raney nickel or palladium on carbon.[7][9]

Causality in Experimental Choices: The choice of reducing agent depends on the desired outcome and the presence of other functional groups. LAH is a powerful reducing agent that can reduce both the nitro group and the carbon-carbon double bond of a nitroalkene simultaneously to yield an amine.[7] Catalytic hydrogenation is often a milder and more selective method. The combination of sodium borohydride and copper(II) chloride offers a rapid and efficient method for this reduction under mild conditions.[9]

Application as a Precursor in Pharmaceutical Synthesis

(1-Nitroethyl)benzene and its derivatives are valuable precursors in the synthesis of several biologically active molecules. For instance, (2-Nitroethyl)benzene is a known precursor to the non-steroidal anti-inflammatory drug (NSAID) etodolac and the antibiotic chloramphenicol.[10] Furthermore, the reduction of 1-phenyl-2-nitropropene is a well-documented route to the synthesis of amphetamine, a central nervous system stimulant.[3] This highlights the importance of this class of compounds in providing a scaffold for the development of various therapeutic agents. Biosynth notes that the amide form of (1-Nitroethyl)benzene has been investigated as an antiviral agent, and the parent compound has been shown to bind to the adenosine A3 receptor, suggesting potential applications in autoimmune diseases.

Caption: General workflow for the reduction of a nitroalkene precursor to a phenethylamine derivative.

Safety and Toxicology

(1-Nitroethyl)benzene and related nitroaromatic compounds should be handled with care due to their potential toxicity. The GHS hazard statements for a related isomer, 1-ethyl-2-nitrobenzene, include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Acute exposure to nitrobenzene can cause methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[11] Symptoms can include cyanosis, fatigue, dizziness, and headache.[11] Chronic exposure has been associated with similar symptoms.[11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(1-Nitroethyl)benzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its synthesis via the Henry reaction and the subsequent reactivity of the nitro group provide a gateway to a wide range of more complex molecules, including important pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for researchers and scientists seeking to leverage its potential in their work. The information presented in this guide serves as a foundational resource for the effective and safe utilization of (1-Nitroethyl)benzene in a research and development setting.

References

-

Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.

-

Wikipedia. Phenyl-2-nitropropene.

-

BenchChem. Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis.

-

Biosynth. (1-Nitroethyl)benzene | 7214-61-1 | FN66886.

-

PubChem. 1-Nitroethylbenzene.

-

Chemsrc. (1-NITROETHYL)BENZENE | CAS#:7214-61-1.

-

Sigma-Aldrich. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene.

-

BenchChem. (2-Nitroethyl)benzene (C₈H₉NO₂): A Comprehensive Technical Guide for Drug Development Professionals.

-

GOV.UK. Nitrobenzene: toxicological overview.

-

ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.

-

ResearchGate. Selected data for the Henry coupling of benzaldehyde with nitroethane catalyzed by complex 1.

-

Organic Syntheses. nitrobenzene.

-

The Vespiary. MDP2NP - 2-HEAA catalysed Henry condensation.

-

Wikimedia Commons. File:Synthesis of P2NP and reduction to Amphetamine.png.

-

Merchant Research & Consulting, Ltd. Nitrobenzene Market: Applications & Current Trends.

-

Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene).

-

European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile.

Sources

- 1. (1-NITROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of (1-Nitroethyl)benzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (1-Nitroethyl)benzene (C₈H₉NO₂), a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

A Note on Nomenclature

It is important to clarify the nomenclature for the subject of this guide. The name "1-Nitroethylbenzene" can be ambiguous. This guide focuses specifically on (1-Nitroethyl)benzene (CAS 7214-61-1), where the nitro group is attached to the ethyl side chain. This is distinct from the isomers where the nitro group is substituted on the benzene ring, such as 2-nitroethylbenzene (ortho), 3-nitroethylbenzene (meta), or 4-nitroethylbenzene (para).

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For (1-Nitroethyl)benzene, Electron Ionization (EI) is a common method.

Key Fragmentation Pathways

Under electron ionization, the molecular ion of (1-Nitroethyl)benzene is formed, which can then undergo several fragmentation pathways. The high charge stabilizing ability of the aromatic ring often results in a visible molecular ion peak in the EI mass spectrum.[1] The fragmentation is influenced by the presence of the nitro group and the benzylic position.

A logical workflow for MS data acquisition and analysis is as follows:

Caption: General workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (1-Nitroethyl)benzene and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquisition: Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).

-

Processing: Process the FID by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum to the TMS signal (0 ppm) and integrate the peaks to determine the relative number of protons.

FT-IR Spectroscopy Acquisition

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of liquid (1-Nitroethyl)benzene directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (GC-MS) Acquisition

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of (1-Nitroethyl)benzene in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set the appropriate GC oven temperature program to ensure good separation from any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-200).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and detection.

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to (1-Nitroethyl)benzene, identifying the molecular ion and key fragment ions.

References

-

PubChem. (1-Nitroethyl)benzene. National Center for Biotechnology Information. Retrieved from: [Link]

-

Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. Retrieved from: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (1-nitroethyl)-. In NIST Chemistry WebBook. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of (1-Nitroethyl)benzene: Melting and Boiling Points

For distribution to Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide provides a comprehensive overview of the physical properties of (1-Nitroethyl)benzene, with a primary focus on its melting and boiling points. As a compound of interest in various research and development sectors, a thorough understanding of its physical characteristics is paramount for its safe handling, application, and synthesis. This document delves into the theoretical underpinnings of phase transitions, presents available experimental data, and provides detailed protocols for the empirical determination of these critical parameters. Furthermore, this guide emphasizes the importance of safety and provides essential precautions for handling this nitro compound.

Introduction to (1-Nitroethyl)benzene

(1-Nitroethyl)benzene, also known as phenylnitroethane, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1][2] Its molecular structure, featuring a nitro group attached to the alpha-carbon of an ethyl side chain on a benzene ring, dictates its unique physicochemical properties. These properties, particularly the temperatures at which it transitions between solid, liquid, and gaseous states, are fundamental to its application in organic synthesis and drug development. An accurate knowledge of the melting and boiling points is crucial for purification processes such as distillation and recrystallization, for predicting its behavior in reaction mixtures, and for ensuring safe storage and handling.

Theoretical Framework: Intermolecular Forces and Phase Transitions

The melting and boiling points of a substance are direct reflections of the strength of the intermolecular forces holding its molecules together. In the case of (1-Nitroethyl)benzene, the primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly polar, creating a significant dipole moment in the molecule. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another. These forces are a major contributor to the compound's boiling point.

-

Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. The benzene ring and the ethyl group contribute to the overall surface area of the molecule, influencing the strength of these forces.

-

Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. Asymmetry in the (1-Nitroethyl)benzene molecule can disrupt crystal packing, potentially leading to a lower melting point compared to more symmetrical isomers.

The transition from a solid to a liquid (melting) requires sufficient energy to overcome the forces holding the molecules in a fixed lattice. The transition from a liquid to a gas (boiling) requires even more energy to overcome the intermolecular attractions and allow molecules to escape into the vapor phase. The presence of the polar nitro group is expected to result in a higher boiling point for (1-Nitroethyl)benzene compared to non-polar analogues of similar molecular weight.[3]

Physical Properties of Nitroethylbenzene Isomers

It is critical to distinguish between the different isomers of nitroethylbenzene, as their physical properties can vary significantly. The following table summarizes the available data for (1-Nitroethyl)benzene and its common isomers.

| Property | (1-Nitroethyl)benzene (alpha-phenylnitroethane) | 2-Nitroethylbenzene (o-Nitroethylbenzene) | 4-Nitroethylbenzene (p-Nitroethylbenzene) |

| CAS Number | 7214-61-1 | 612-22-6 | 100-12-9 |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [1][2] | 151.16 g/mol | 151.16 g/mol |

| Melting Point | 9.5-10.5 °C[4] | -13 to -10 °C | -12 °C |

| Boiling Point | 228 °C at 760 mmHg[5], 75-76 °C at 0.7 Torr[4] | 172-174 °C at 18 mmHg | 246 °C |

| Appearance | Colorless to light yellow liquid[4] | - | - |

| Density | 1.113 g/cm³[2] | 1.127 g/mL at 25 °C | 1.124 g/mL |

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is essential for compound characterization and purity assessment. The following sections provide detailed protocols for these measurements.

Melting Point Determination

Since (1-Nitroethyl)benzene has a melting point around room temperature, this procedure may require cooling of the sample prior to measurement.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology:

-

Sample Preparation:

-

If the sample is liquid at room temperature, cool it in an ice bath until it solidifies.

-

Place a small amount of the solidified (1-Nitroethyl)benzene on a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Causality and Self-Validation:

-

Slow Heating: A slow heating rate is crucial for an accurate measurement. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample.

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. Repeating the measurement with a recrystallized sample should result in a narrower and slightly higher melting range, thus validating the purity.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point of (1-Nitroethyl)benzene at atmospheric pressure and the potential for decomposition, determination at reduced pressure is often preferred.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At a lower external pressure, the boiling point is also lower.

-

Apparatus Setup:

-

Place a small amount (0.5-1 mL) of (1-Nitroethyl)benzene into a small test tube.

-

Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

-

Measurement:

-

Heat the heating bath gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

-

Causality and Self-Validation:

-

Bubble Stream: The initial bubbles are expelled air. The rapid, continuous stream indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Cooling and Re-entry: As the liquid cools, its vapor pressure drops. When the vapor pressure equals the atmospheric pressure, the external pressure forces the liquid back into the capillary tube. This point represents the true boiling point. The measurement should be reproducible upon repeated, careful heating and cooling cycles.

-

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

-

Place the (1-Nitroethyl)benzene sample and a boiling chip or magnetic stir bar in the round-bottom flask.

-

Ensure all joints are properly sealed.

-

-

Measurement:

-

Start the condenser cooling water and the magnetic stirrer (if used).

-

Gradually apply the vacuum and allow the pressure to stabilize at the desired level (e.g., 0.7 Torr).

-

Begin heating the distillation flask gently.

-

Observe the temperature on the thermometer as the liquid begins to boil and the vapor condenses.

-

The boiling point is the stable temperature reading on the thermometer during distillation at the recorded pressure.

-

-

Causality and Self-Validation:

-

Reduced Pressure: Lowering the pressure reduces the temperature required for the vapor pressure to equal the external pressure, preventing thermal decomposition of the compound.

-

Stable Temperature: A stable temperature during distillation indicates that a pure substance is boiling. A fluctuating temperature suggests the presence of impurities or an unstable vacuum. The pressure must be monitored and remain constant for an accurate boiling point determination.

-

Sources

Introduction: The Strategic Importance of the Henry Reaction

An In-Depth Technical Guide to the Henry Reaction: Mechanism and Protocol for Benzaldehyde and Nitroethane

Discovered in 1895 by Louis Henry, the Henry (or nitroaldol) reaction remains a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation.[1] The reaction couples a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols.[1][2] These products are exceptionally valuable synthetic intermediates, serving as precursors to a wide array of functionalities, including 1,2-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes, which are pivotal building blocks in the synthesis of pharmaceuticals and natural products.[3][4] This guide provides a detailed examination of the reaction mechanism between benzaldehyde and nitroethane, explores the critical aspects of stereochemical control, and presents a field-proven experimental protocol tailored for research and development professionals.

Core Reaction Mechanism: A Stepwise Analysis

The Henry reaction is a base-catalyzed nucleophilic addition.[5][6][7] All steps in the classical Henry reaction are reversible, a critical factor influencing reaction conditions and yield.[1] The mechanism, when reacting benzaldehyde with nitroethane, proceeds through three principal stages:

-

Deprotonation and Nitronate Formation: The reaction is initiated by the deprotonation of the α-carbon of nitroethane by a base. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons (pKa in DMSO is ~17), facilitating their abstraction.[1][4] This step generates a resonance-stabilized nitronate anion, which serves as the key nucleophile.[2][7]

-

Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][7] This C-C bond-forming step results in the formation of a tetrahedral β-nitro alkoxide intermediate.

-

Protonation: The newly formed alkoxide is subsequently protonated by the conjugate acid of the base used for the initial deprotonation (or another proton source in the medium), yielding the final β-nitro alcohol product, 1-phenyl-2-nitropropan-1-ol, and regenerating the base catalyst.[1][2]

Caption: The base-catalyzed mechanism of the Henry reaction.

Controlling Stereoselectivity

The reaction between benzaldehyde and nitroethane generates a product with two adjacent stereocenters, leading to the potential formation of four stereoisomers (two pairs of enantiomers: syn and anti). Controlling the diastereoselectivity and enantioselectivity is a primary challenge and a major area of research.

-

Diastereoselectivity: The relative orientation of the phenyl and nitro groups is determined during the C-C bond formation. The transition state geometry dictates the syn or anti outcome. In the absence of a chiral catalyst, the reaction often yields a mixture of diastereomers. The ratio is influenced by factors such as the choice of base, solvent, and temperature.[8]

-

Enantioselectivity: Achieving enantioselectivity requires the use of chiral catalysts.[1] Chiral metal complexes (e.g., involving copper, zinc, magnesium) and organocatalysts are frequently employed.[1][9] These catalysts coordinate to both the nitronate and the aldehyde, creating a chiral environment that favors attack on one face of the carbonyl, leading to an excess of one enantiomer.[1][10] For instance, chiral diamine-Cu(II) complexes have demonstrated high efficiency and stereoselectivity.[9][11]

| Catalyst Type | Typical Outcome | Mechanistic Rationale |

| Achiral Base (e.g., NaOH, Et₃N) | Mixture of syn and anti diastereomers; racemic. | Uncontrolled transition state geometry leads to poor selectivity. |

| Heterobimetallic Catalysts (e.g., Shibasaki's LLB) | High enantioselectivity (ee) and diastereoselectivity. | The two metal centers act as a Lewis acid (to activate the aldehyde) and a Brønsted base (to form the nitronate), organizing the transition state.[9][10] |

| Chiral Copper Complexes (e.g., Cu(II)-bisoxazoline) | High ee, often favoring one diastereomer. | The metal center coordinates both reactants in a defined chiral pocket, directing the facial selectivity of the nucleophilic attack.[9] |

| Organocatalysts (e.g., Cinchona alkaloids, prolinol ethers) | Good to excellent ee and diastereoselectivity. | Often function as bifunctional catalysts, using hydrogen bonding and basic sites to activate the reactants and control the transition state.[3] |

Field-Proven Experimental Protocol

This protocol describes a general procedure for the base-catalyzed Henry reaction between benzaldehyde and nitroethane. The choice of a specific catalytic system (especially for asymmetric synthesis) will necessitate adjustments to this template.

Materials and Reagents:

-

Benzaldehyde (freshly distilled to remove benzoic acid)

-

Nitroethane

-

Base Catalyst (e.g., triethylamine (Et₃N), DBU, or a solid base like Ambersep 900 OH)

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH), or solvent-free)

-

Hydrochloric Acid (1 M HCl) for quenching

-

Ethyl Acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq). If using a solvent, add it now (e.g., 5 mL of THF per 10 mmol of aldehyde). Begin stirring the solution.

-

Addition of Nitroalkane: Add nitroethane (1.2-1.5 eq) to the stirring solution. Using a slight excess of the nitroalkane can help drive the reversible reaction towards the product.[9]

-

Initiation with Catalyst: Cool the mixture in an ice bath to 0°C. This is crucial to control the initial exotherm and can improve diastereoselectivity. Slowly add the base catalyst (0.1-0.2 eq for catalytic bases like Et₃N or DBU). For solid-supported catalysts, they can be added at the start.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time (typically 12-24 hours). The progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the benzaldehyde spot indicates reaction completion.

-

Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to neutralize the base catalyst until the pH is ~7. This step is critical to stop the reaction and prevent the retro-Henry process.[8]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. If the reaction was solvent-free, dissolve the residue in Ethyl Acetate. Extract the aqueous phase with Ethyl Acetate (3x volumes).[13]

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired β-nitro alcohol from unreacted starting materials and byproducts. The diastereomers may also be separable at this stage.

-

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[6]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. mdpi.com [mdpi.com]

- 4. Henry Reaction (Nitroaldol Reaction) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. scirp.org [scirp.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 11. Henry Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

A Comprehensive Technical Guide to the Reduction of Nitroarenes to Anilines

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. This reduction is not merely an academic exercise; it is a critical step in the industrial production of a vast array of essential products, including pharmaceuticals, agrochemicals, polymers like polyurethanes, and vibrant dyes.[1][2][3] The prevalence of this functional group interconversion stems from the ease of introducing a nitro group onto an aromatic ring via electrophilic aromatic substitution, which then serves as a versatile synthetic handle for installing the invaluable amino group.[1]

This guide provides an in-depth exploration of the core principles governing the reduction of nitroarenes. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the mechanistic nuances, practical considerations, and comparative advantages of the principal methodologies. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to foster a deeper, field-proven insight into this fundamental reaction.

The reduction of a nitroarene (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction that proceeds through a series of intermediates. While the final amine is often the target, the reaction pathway typically involves the formation of nitrosoarenes (Ar-NO) and N-arylhydroxylamines (Ar-NHOH).[1] The ability to control the reaction at these intermediate stages, or to avoid their undesired side reactions, is a key determinant in selecting the appropriate reduction strategy.

The Mechanistic Landscape: A Stepwise Reduction Pathway

Understanding the fundamental mechanism is paramount to troubleshooting and optimizing the reduction of nitroarenes. The conversion is not a single event but a sequential process. The generally accepted pathway, first proposed by Haber, involves discrete two-electron reduction steps.[4]

-

Nitroarene to Nitrosoarene: The initial step is the reduction of the nitro group to a nitroso group. Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

-

Nitrosoarene to Hydroxylamine: The nitroso intermediate is then further reduced to an N-arylhydroxylamine. Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

-

Hydroxylamine to Aniline: The final step involves the reduction of the hydroxylamine to the target aniline. Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

A critical challenge in this process is the potential for condensation reactions between the highly reactive intermediates, leading to the formation of dimeric impurities such as azoxy, azo, and hydrazo compounds.[1][3] For instance, the reaction between a nitrosoarene and a hydroxylamine can yield an azoxybenzene, which can be further reduced.

dot digraph "Nitroarene Reduction Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Nitro [label="Ar-NO₂\n(Nitroarene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Aniline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy)", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Ar-N=N-Ar\n(Azo)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazo [label="Ar-NH-NH-Ar\n(Hydrazo)", fillcolor="#FBBC05", fontcolor="#202124"];

// Main Pathway Nitro -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Aniline [label="+2e⁻, +2H⁺"];

// Side Reactions {rank=same; Nitroso; Hydroxylamine} Nitroso -> Azoxy [dir=both, arrowhead=none, style=dashed, color="#5F6368"]; Hydroxylamine -> Azoxy [style=dashed, color="#5F6368", label=" Condensation"]; Azoxy -> Azo [label="+2e⁻, +2H⁺", color="#5F6368"]; Azo -> Hydrazo [label="+2e⁻, +2H⁺", color="#5F6368"]; Hydrazo -> Aniline [label=" Cleavage\n+2e⁻, +2H⁺", color="#5F6368"];

// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; Nitroso -> inv1 [style=invis]; Hydroxylamine -> inv2 [style=invis];

}

Caption: General pathway for nitroarene reduction and formation of dimeric byproducts.

The choice of reducing agent, catalyst, and reaction conditions directly influences the rate of each step and the prevalence of these side reactions, forming the basis for rational method selection.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is arguably the most widely employed method for nitroarene reduction, especially on an industrial scale, due to its high efficiency and atom economy, producing only water as a byproduct.[2] The process involves the use of molecular hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst.

Core Principle: The reaction occurs on the surface of the metal catalyst, where H₂ is dissociatively adsorbed as reactive hydrogen atoms. The nitroarene also adsorbs onto the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group.

Common Catalyst Systems:

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for laboratory-scale reductions due to its high activity under mild conditions (often room temperature and low H₂ pressure).[5] However, its high reactivity can be a double-edged sword, leading to poor chemoselectivity. It readily reduces other functional groups like alkenes, alkynes, and benzyl ethers, and can cause dehalogenation of aryl halides.[5]

-

Raney Nickel (Raney-Ni): A highly active, pyrophoric catalyst composed primarily of nickel. It is a cost-effective alternative to palladium and is often preferred for substrates where dehalogenation is a concern.[2][5]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst that is reduced in situ to platinum black. It is known for its high activity in hydrogenating a wide range of functional groups.[6]

-

Copper/Nickel Catalysts: Primarily used in large-scale, gas-phase industrial hydrogenations of nitrobenzene to aniline, often at elevated temperatures and pressures.[4][7]

Experimental Protocol: Typical Pd/C-Catalyzed Hydrogenation

This protocol describes a standard, self-validating laboratory procedure for the reduction of a generic nitroarene.

-

System Preparation: A heavy-walled hydrogenation flask is charged with the nitroarene (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be chosen to fully dissolve the starting material.

-

Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the flask. Causality: The catalyst loading is a critical parameter; lower loadings may lead to incomplete reactions, while excessively high loadings are uneconomical and can complicate filtration.

-

Inerting the Atmosphere: The flask is sealed and connected to a hydrogenation apparatus. The atmosphere is purged by evacuating the flask and backfilling with an inert gas (e.g., nitrogen or argon) three times. This step is crucial to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

-

Hydrogen Introduction: The atmosphere is then replaced with hydrogen gas, either from a balloon (for atmospheric pressure reactions) or a pressurized source. The reaction is stirred vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. Trustworthiness: The celite pad must be washed with the reaction solvent to ensure complete recovery of the product. The celite pad should be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude aniline, which can be purified further if necessary.

dot digraph "Catalytic Hydrogenation Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Charge Flask:\nNitroarene, Solvent, Pd/C", fillcolor="#F1F3F4", fontcolor="#202124"]; Purge [label="Purge System:\nEvacuate & backfill with N₂ (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrogenate [label="Introduce H₂\n(Balloon or Pressure)\nVigorous Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Purge with N₂\nFilter through Celite", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Remove Solvent\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Purified Aniline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Purge; Purge -> Hydrogenate; Hydrogenate -> Monitor [label=" Check for\ncompletion"]; Monitor -> Hydrogenate [style=dashed, label=" Incomplete"]; Monitor -> Filter [label=" Complete"]; Filter -> Isolate; Isolate -> Product; }

Caption: Standard workflow for a laboratory-scale catalytic hydrogenation.

Metal-Mediated Reductions: Stoichiometric Methods

Before the widespread adoption of catalytic hydrogenation, reductions using stoichiometric amounts of metals were the standard. These methods are still highly valuable, particularly when high chemoselectivity is required and catalytic methods are unsuitable. The general mechanism involves single electron transfer from the metal to the nitroarene, followed by protonation.

Reduction in Acidic Media

These classic methods use a metal in the presence of a strong acid.

-

Béchamp Reduction (Fe/Acid): Historically, this was the dominant industrial method for aniline production using iron filings in the presence of an acid like HCl or acetic acid.[1][8] The reaction is heterogeneous and involves the oxidation of Fe(0) to iron oxides.[9] While robust, it requires stoichiometric quantities of iron and can be difficult to work up.

-

Tin(II) Chloride (SnCl₂): A widely used laboratory reagent that offers excellent chemoselectivity.[5] It is particularly effective at reducing nitro groups without affecting other sensitive functionalities like esters or ketones.[5] The tin is oxidized from Sn(II) to Sn(IV) during the reaction.[10] The primary drawback is the need to remove tin salts during workup, which can be tedious.

-

Zinc (Zn/Acid): Zinc metal in acidic media is another effective reductant, operating via a similar electron-transfer mechanism.[5]

Experimental Protocol: SnCl₂ Reduction of a Nitroarene

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq) and a solvent such as ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.

-

Reaction: Add concentrated hydrochloric acid and heat the mixture to reflux. Causality: The acid serves as the proton source and helps to maintain the tin salts in solution. The elevated temperature increases the reaction rate.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is basic (pH > 8). This will precipitate tin salts as tin hydroxides. Trustworthiness: This step is often exothermic and requires cooling in an ice bath to control the temperature.

-

Extraction: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate) multiple times. The precipitated tin salts can make the layers difficult to separate; filtration may be required before extraction.

-

Isolation: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline.

Reduction in Neutral Media

-

Iron/Ammonium Chloride (Fe/NH₄Cl): This system provides a much milder alternative to the strongly acidic Béchamp conditions.[1] It is often used for substrates that are sensitive to acid and demonstrates excellent functional group tolerance.

| Metal Reductant | Typical Conditions | Advantages | Disadvantages |

| Iron (Fe) | HCl or CH₃COOH (Béchamp) | Inexpensive, historically significant.[1][8][11] | Stoichiometric, harsh acidic conditions, difficult workup. |

| Iron (Fe) | NH₄Cl (aq), reflux | Mild conditions, good functional group tolerance.[1] | Heterogeneous, requires elevated temperature. |

| Tin(II) Chloride (SnCl₂) | HCl, EtOH, reflux | High chemoselectivity, reliable.[5][10] | Stoichiometric, tin waste, difficult workup.[10] |

| Zinc (Zn) | HCl or CH₃COOH | Readily available, effective.[5] | Can sometimes over-reduce other functional groups. |

Transfer Hydrogenation: Avoiding H₂ Gas

Transfer hydrogenation offers a powerful and operationally simple alternative to methods requiring pressurized H₂ gas.[12] In this technique, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst.

Core Principle: A hydrogen donor molecule, in the presence of a catalyst, releases hydrogen which is then transferred to the nitroarene. This avoids the specialized equipment and safety precautions associated with handling hydrogen gas.

-

Hydrogen Donors: Common donors include formic acid and its salts (e.g., ammonium formate), hydrazine (N₂H₄), and isopropanol.[12][13][14][15]

-

Catalysts: The catalysts are often homogeneous complexes of precious metals like ruthenium, rhodium, and iridium.[12][13][14] However, significant progress has been made in developing more sustainable and economical catalysts based on abundant metals like iron.[12][13]

Advantages:

-

Operational Simplicity: No need for high-pressure autoclaves.

-

High Chemoselectivity: The reaction conditions are often mild, preserving many sensitive functional groups.

-

Safety: Avoids the handling of flammable hydrogen gas.[12]

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation with Formic Acid

This protocol is based on modern, sustainable methodologies.[12][13]

-

Setup: In a Schlenk flask under an inert atmosphere, combine the iron catalyst (e.g., an iron-pincer complex, low mol%) and the nitroarene substrate (1.0 eq).

-

Solvent/Reagent Addition: Add a suitable solvent (e.g., THF). Add a formic acid/triethylamine mixture (or another formate salt) as the hydrogen source. Causality: The amine base is often required to facilitate the catalytic cycle by deprotonating the formic acid.

-

Reaction: Heat the reaction mixture to the optimal temperature (e.g., 80-100 °C) and stir.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

-

Extraction & Isolation: Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, and concentrate to obtain the aniline product.

Chemoselectivity: The Deciding Factor

In complex molecule synthesis, the primary challenge is to reduce the nitro group while leaving other reducible functionalities intact. The choice of methodology is therefore dictated by the substrate's functional group landscape.

| Functional Group | H₂/Pd-C | Fe/NH₄Cl | SnCl₂/HCl | Transfer Hydrogenation (Fe/HCOOH) |

| Aryl Halides (Cl, Br) | Prone to dehalogenation | Tolerated | Tolerated | Generally Tolerated |

| Alkenes/Alkynes | Reduced | Tolerated | Tolerated | Generally Tolerated |

| Ketones/Aldehydes | Can be reduced | Tolerated | Tolerated | Generally Tolerated |

| Esters/Amides | Generally Tolerated | Tolerated | Tolerated | Tolerated |

| Nitriles | Can be reduced | Tolerated | Tolerated | Tolerated |

| Benzyl Ethers | Cleaved (Hydrogenolysis) | Tolerated | Tolerated | Tolerated |

This table provides a general guideline; specific substrate and reaction condition optimization is always necessary.

Conclusion

The reduction of nitroarenes to anilines remains a vital transformation in chemical science. While classic methods like the Béchamp reduction and stoichiometric tin reductions have historical importance and still find niche applications, modern synthesis increasingly relies on the efficiency of catalytic hydrogenation and the chemoselectivity and operational safety of transfer hydrogenation.

The selection of an optimal protocol is a multi-factorial decision. A Senior Application Scientist must weigh the substrate's sensitivity, the required scale of the reaction, the available laboratory equipment, and economic and environmental considerations. As the field advances, the development of catalysts based on earth-abundant, non-toxic metals will continue to push this fundamental reaction toward greener and more sustainable frontiers.[16]

References

-

Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]

-

Smith, A. R., & Hulme, C. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3494–3502. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. Retrieved from [Link]

-

Jag-ware. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2469–2474. [Link]

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455-481. [Link]

-

Muthukumar, H., & Gnanaprakasam, B. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 6(13), 9143–9154. [Link]

-

Wang, H., et al. (2021). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry, 19, 9726-9731. [Link]

-

Béchamp reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

Blaser, H. U., & Steiner, H. (2013). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]

-

ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Retrieved from [Link]

-

Wang, D., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Catalysis Science & Technology, 5, 3042-3048. [Link]

-

Hasani, A., et al. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Applied Materials & Interfaces, 14(13), 15261–15271. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Name Reaction. (n.d.). Bechamp Reduction. Retrieved from [Link]

-

Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. ResearchGate. [Link]

-

SIOC Journals. (n.d.). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

Geldeard, J. F., & Lions, F. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2802-2803. [Link]

-

Gowda, D. C., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1-Nitroethyl)benzene and Its Isomers for Drug Development Professionals

Abstract

(1-Nitroethyl)benzene, also known as Phenylnitroethane, and its structural isomers are versatile nitroaromatic compounds that serve as critical intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety and a synthetic handle for the introduction of an amine, makes these compounds highly valuable in medicinal chemistry. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis methodologies, key chemical reactions, and applications of (1-Nitroethyl)benzene, with a focus on providing researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction and Nomenclature

Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, and their derivatives are frequently found in medical intermediates.[1][3] (1-Nitroethyl)benzene (CAS No. 7214-61-1) is a specific isomer of nitroethylbenzene where the nitro group is attached to the ethyl substituent's alpha-carbon.[4] It is crucial to distinguish it from its isomers, such as 1-ethyl-2-nitrobenzene (ortho), 1-ethyl-3-nitrobenzene (meta), and 1-ethyl-4-nitrobenzene (para), where the nitro group is on the aromatic ring, and (2-Nitroethyl)benzene, where the nitro group is on the beta-carbon of the ethyl side chain.[5][6]

Common Synonyms for (1-Nitroethyl)benzene: [4]

-

(1-Nitroethyl)benzene

-

Phenylnitroethane

-

1-Nitro-1-phenylethane

-

alpha-phenylnitroethane

The unique positioning of the nitro group in (1-Nitroethyl)benzene activates the adjacent benzylic proton, making it amenable to a variety of crucial carbon-carbon bond-forming reactions, which are central to its utility in complex molecule synthesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, process scale-up, and safety assessments.

Table 1: Key Physicochemical Properties of (1-Nitroethyl)benzene and Isomers

| Property | (1-Nitroethyl)benzene | 1-Ethyl-2-nitrobenzene | (2-Nitroethyl)benzene |

| CAS Number | 7214-61-1[4] | 612-22-6 | 6125-24-2[6] |

| Molecular Formula | C₈H₉NO₂[4] | C₈H₉NO₂[5] | C₈H₉NO₂[6] |

| Molecular Weight | 151.16 g/mol [4] | 151.16 g/mol [5] | 151.16 g/mol [6] |

| Melting Point | 10 °C[7] | -13 to -10 °C | 56-58 °C[8] |

| Boiling Point | Not available | 172-174 °C at 18 mmHg | 250 °C[8] |

| Density | 1.113 g/cm³[7] | 1.127 g/mL at 25 °C | 1.122 g/cm³ at 25 °C[8] |

| Appearance | Powder/Liquid (depending on temp.)[7][9] | Liquid | Solid[8] |

| Refractive Index | Not available | n20/D 1.537 | 1.5270 at 20 °C[8] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of nitroethylbenzene isomers varies significantly based on the desired position of the nitro group.

Synthesis of Ring-Nitrated Isomers (e.g., 1-Ethyl-2-nitrobenzene)

The direct nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction.[10]

-

Mechanism Rationale: The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[11] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The ethyl group on the benzene ring is an ortho-, para-directing activator due to its electron-donating inductive effect, which stabilizes the intermediate arenium ion (sigma complex).[12] Therefore, the reaction primarily yields a mixture of 1-ethyl-2-nitrobenzene (ortho) and 1-ethyl-4-nitrobenzene (para).

-

Experimental Considerations: Temperature control is critical. The reaction is typically kept below 50°C to minimize the formation of dinitrated byproducts.[10] The separation of ortho and para isomers is usually achieved by distillation or chromatography, exploiting their different physical properties.[13]

Synthesis of (1-Nitroethyl)benzene

Direct nitration of the ethyl side-chain is not a standard approach. Instead, its synthesis often leverages the reactivity of smaller precursors. A common and powerful method is the Henry Reaction (also known as the nitroaldol reaction).[14][15]

-

Mechanism Rationale: The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[16] For (1-Nitroethyl)benzene, this involves the reaction of benzaldehyde with nitroethane.

-

Deprotonation: A base (e.g., an amine like n-butylamine or an inorganic base) removes the acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[17]

-

Nucleophilic Attack: The nitronate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Protonation & Dehydration: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol. This intermediate is often unstable and can be readily dehydrated (especially under acidic conditions or with heat) to yield the corresponding nitroalkene, 1-phenyl-2-nitropropene.

-

Reduction to Target: To obtain (1-Nitroethyl)benzene, the nitroalkene (1-phenyl-2-nitropropene) must be selectively reduced. A reducing agent like sodium borohydride can reduce the carbon-carbon double bond to afford the target molecule.[17]

-

The choice of base and reaction conditions is crucial for controlling the reaction rate and minimizing side reactions.[18]

Key Reactions and Synthetic Utility

The true value of (1-Nitroethyl)benzene in drug development lies in its versatile reactivity. The nitro group can be transformed into other functional groups, most notably an amine, which is a ubiquitous functional group in pharmaceuticals.

Reduction to 1-Phenylethanamine

The conversion of the nitro group to a primary amine is one of the most important transformations of this compound.

-

Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on Carbon (Pd/C), Platinum oxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere.[17] The choice of catalyst and solvent can influence reaction efficiency and selectivity.

-

Chemical Reduction: Reagents like lithium aluminum hydride (LAH), or metals in acidic media (e.g., Fe/HCl, Sn/HCl) are also effective.[19] LAH is a powerful reducing agent but requires anhydrous conditions and careful handling.

The resulting chiral amine, 1-Phenylethanamine, is a valuable building block for numerous APIs.

Carbon-Carbon Bond Formation

As mentioned, the acidic α-proton allows (1-Nitroethyl)benzene to act as a nucleophile in various reactions, similar to the Henry reaction itself. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, providing a route to more complex carbon skeletons.

Applications in Drug Development

Nitroaromatic compounds are precursors to many active pharmaceutical ingredients.[1]

-

Precursor to Chiral Amines: The reduction of (1-Nitroethyl)benzene to 1-Phenylethanamine is a key step in synthesizing precursors for drugs where this chiral amine is a core structural motif.

-

Bioisostere and Pharmacophore: The nitro group itself can act as a pharmacophore or a toxicophore.[3] While often used as a synthetic handle, in some contexts, it is retained in the final molecule for its specific electronic properties and ability to form hydrogen bonds. It is sometimes used as a bioisostere for other functional groups.

-

Antiviral and Immunomodulatory Research: Some research suggests that derivatives of (1-Nitroethyl)benzene may have potential as muscarinic receptor antagonists, with its amide form showing potential antiviral activity against HIV.[7][9] It has also been noted for binding to the adenosine A3 receptor, which could play a role in inhibiting autoimmune diseases.[7]

Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-nitropropene via Henry Reaction

This protocol details the synthesis of the nitroalkene intermediate, which can then be reduced to (1-Nitroethyl)benzene. This is a foundational procedure adapted from established methodologies.[17]

Objective: To synthesize 1-phenyl-2-nitropropene from benzaldehyde and nitroethane.

Materials:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Reagent Addition: To the flask, add benzaldehyde (1.0 eq), nitroethane (1.2 eq), and n-butylamine (0.1 eq) in toluene.

-

Reaction: Heat the mixture to reflux. Water, a byproduct of the condensation, will be collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection. The reaction is typically complete when no more water is azeotropically removed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize the amine catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (1-phenyl-2-nitropropene) can be purified by recrystallization or distillation under reduced pressure to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of the purified product should also be compared to literature values.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of (1-Nitroethyl)benzene from benzaldehyde.

Caption: Mechanism of the Henry Condensation.

Safety, Handling, and Toxicology

Nitroaromatic compounds require careful handling.

-

Hazards: Nitrobenzene and its derivatives are generally classified as toxic. [20]They can be harmful if swallowed, inhaled, or absorbed through the skin. [5][6]Many are suspected of causing cancer and may cause damage to organs through prolonged exposure. [21]They are often skin and eye irritants. [5][6]* Handling: Always handle these compounds in a well-ventilated fume hood. [22]Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other resistant material), and a lab coat. * Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [7][22]Keep containers tightly closed.

Always consult the specific Safety Data Sheet (SDS) for the particular isomer before handling. [20][23]

Conclusion

(1-Nitroethyl)benzene and its isomers are not merely laboratory curiosities but are powerful and versatile intermediates in the synthesis of complex organic molecules. Their value in drug development is primarily derived from the synthetic flexibility of the nitro group, which can be readily transformed into an amine, a functional group central to the structure and activity of countless pharmaceuticals. A deep, mechanistic understanding of their synthesis and reactivity, coupled with stringent safety protocols, enables researchers to harness their full potential in the creation of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23618, 1-Nitroethylbenzene. Retrieved from [Link]

-

ChemSynthesis (n.d.). 1-nitro-ethyl-benzene. Retrieved from [Link]

- Google Patents (2022). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69156, 1-Ethyl-2-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80208, 1-Nitro-2-phenylethane. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23423889, 1-Nitro-4-(1-nitroethyl)benzene. Retrieved from [Link]

-

Francisco, J. C., et al. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 25(8), 1909. Retrieved from [Link]

-

Wikipedia (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 6. Henry reaction of 3-phenylpropionaldehyde with nitroethane. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Quora (2019). Why is ethylbenzene more easily nitrated than benzene? Retrieved from [Link]

-

ResearchGate (n.d.). The nitration of ethylbenzene with nitric acid on silica gel. Retrieved from [Link]

-

LookChem (n.d.). Cas 6125-24-2, 1-(PHENYL) 2-NITROETHANE. Retrieved from [Link]

-

ResearchGate (n.d.). Views of selected, key structures for the reaction between nitroethene... Retrieved from [Link]

-

The Organic Chemistry Tutor (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Wikipedia (n.d.). Henry reaction. Retrieved from [Link]

-

Knowledge Sourcing Inc. (2024). How does 1-Phenyl-2-nitropropene react with other chemicals? Retrieved from [Link]

-

Loba Chemie (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Professor Dave Explains (2022). Henry Reaction [Video]. YouTube. Retrieved from [Link]

-

Techno PharmChem (2024). NITRO BENZENE. Retrieved from [Link]

-

Chemguide (n.d.). NITRATION OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

-

Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Nitroethylbenzene | C8H9NO2 | CID 23618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Nitro-2-phenylethane | C8H9NO2 | CID 80208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Cas 6125-24-2,1-(PHENYL) 2-NITROETHANE | lookchem [lookchem.com]

- 9. (1-Nitroethyl)benzene | CymitQuimica [cymitquimica.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Henry reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. youtube.com [youtube.com]

- 17. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. bloomtechz.com [bloomtechz.com]

- 20. carlroth.com [carlroth.com]

- 21. technopharmchem.com [technopharmchem.com]

- 22. lobachemie.com [lobachemie.com]

- 23. fishersci.at [fishersci.at]

Methodological & Application

Synthesis of 1-Nitroethylbenzene via the Henry Reaction: An In-Depth Technical Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of 1-nitroethylbenzene through the Henry (nitroaldol) reaction. Delving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers a robust experimental protocol, and addresses critical aspects of product characterization and potential synthetic challenges.

Introduction: The Strategic Importance of the Henry Reaction

The Henry reaction, a cornerstone of C-C bond formation in organic synthesis, facilitates the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] This reaction is exceptionally valuable for creating β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1] The synthesis of 1-nitroethylbenzene, a key building block in various chemical and pharmaceutical applications, serves as an excellent case study for the practical application of this powerful reaction.

The Core Reaction Mechanism: A Two-Step Process

The synthesis of 1-nitroethylbenzene from benzaldehyde and nitroethane via the Henry reaction is fundamentally a two-step process: a base-catalyzed nitroaldol addition followed by protonation.[1]

Step 1: Deprotonation and Nucleophilic Attack. The reaction is initiated by a base, which abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[1] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

Step 2: Protonation. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or the solvent, to yield the β-nitro alcohol, 1-phenyl-2-nitropropan-1-ol.[1] It is important to note that all steps in the Henry reaction are reversible.[1]

For the direct synthesis of 1-nitroethylbenzene, the reaction conditions are controlled to favor the formation of the nitroalkane product.

Reaction Scheme: Benzaldehyde + Nitroethane --(Base)--> 1-Nitroethylbenzene

Experimental Protocol: Synthesis of 1-Nitroethylbenzene

This protocol details a robust method for the synthesis of 1-nitroethylbenzene using ammonium acetate as a readily available and effective catalyst.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Benzaldehyde | Starting material (aldehyde) |

| Nitroethane | Starting material (nitroalkane) |

| Ammonium Acetate | Base catalyst |

| Glacial Acetic Acid | Solvent and co-catalyst |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Standard glassware | Beakers, graduated cylinders, etc. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent) and a slight excess of nitroethane (1.2 equivalents).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by ammonium acetate (0.5 equivalents) as the catalyst.[2]

-

Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

-